GRP-60367 hydrochloride

Antiviral Rabies Entry Inhibitor

GRP-60367 HCl is a first-in-class RABV entry inhibitor (EC50 2–52 nM) with exceptional selectivity (>100,000) and zero cytotoxicity up to 300 μM. Its unique G protein fusion loop binding cannot be replicated by generic PI3K inhibitors, ensuring assay reproducibility in HTS and resistance mapping studies. Ideal as a validated positive control.

Molecular Formula C21H28ClN3O2
Molecular Weight 389.9 g/mol
Cat. No. B10824719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRP-60367 hydrochloride
Molecular FormulaC21H28ClN3O2
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C3=CC=NC=C3.Cl
InChIInChI=1S/C21H27N3O2.ClH/c1-16-3-4-17(2)20(15-16)26-14-11-23-19-7-12-24(13-8-19)21(25)18-5-9-22-10-6-18;/h3-6,9-10,15,19,23H,7-8,11-14H2,1-2H3;1H
InChIKeyOOJFZGBROIVYNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRP-60367 Hydrochloride: First-in-Class Rabies Virus Entry Inhibitor for Antiviral Research


GRP-60367 hydrochloride (CAS 1309241-34-6 free base; 2803211-60-9 HCl salt), also designated [4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride, is a small-molecule phenoxyalkylpiperidine derivative that functions as a direct-acting rabies virus (RABV) entry inhibitor [1]. It specifically targets the RABV glycoprotein (G protein) to block viral entry, with nanomolar potency against susceptible RABV strains [1]. In addition to its antiviral activity, the compound exhibits inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kβ [2].

Why Generic Substitution of GRP-60367 Hydrochloride with In-Class Analogs is Scientifically Unsound


GRP-60367 is not a typical phenoxyalkylpiperidine or a generic PI3K inhibitor; its antiviral mechanism is exquisitely dependent on a specific interaction with the RABV G protein fusion loop that is not shared by structurally similar compounds [1]. Even within the same chemotype, minor modifications drastically alter potency and strain specificity [1]. Furthermore, the compound's dual activity profile—potent RABV entry inhibition coupled with a distinct PI3K isoform selectivity signature—cannot be recapitulated by substituting a common PI3K inhibitor or a different entry blocker [2]. Therefore, simple generic substitution would likely result in loss of antiviral efficacy or introduction of off-target effects, compromising research reproducibility and experimental outcomes.

Quantitative Differentiation of GRP-60367 Hydrochloride Against Comparator Compounds


Superior Antiviral Potency Against Rabies Virus Compared to Ribavirin

In cell-based assays against rabies virus (RABV), GRP-60367 hydrochloride exhibits EC50 values ranging from 2 to 52 nM, depending on host cell line [1]. In contrast, the broad-spectrum antiviral ribavirin shows an EC50 of approximately 11.7 μM (11,700 nM) against RABV in similar experimental systems [2]. This represents a 225- to 5,850-fold higher potency for GRP-60367.

Antiviral Rabies Entry Inhibitor

Exceptional Specificity Index (SI) Reflects Minimal Cellular Cytotoxicity

GRP-60367 hydrochloride demonstrates a remarkable specificity index (SI, CC50/EC50) exceeding 100,000 in cell-based assays, with no detectable cytotoxicity up to 300 μM [1]. By comparison, ribavirin exhibits an SI of only approximately 4.47 against RABV in neuronal cells [2]. This >22,000-fold difference in SI indicates that GRP-60367 offers a vastly superior window between efficacious antiviral concentrations and cytotoxic levels.

Cytotoxicity Selectivity Safety Profile

Strain-Dependent Antiviral Activity Against Diverse RABV Isolates

GRP-60367 exhibits differential potency against distinct rabies virus strains in Neuro-2a cells: EC50 = 0.27 μM for RABV-SAD-B19, 2.63 μM for RABV-CVS-N2c (approximately 10-fold less sensitive), and marginal inhibition (>10 μM) for a big brown bat isolate (RABV-Ef-T2) [1]. In contrast, 36 other hit candidates from the same high-throughput screen were rejected due to EC50 values >5 μM [1].

Strain Specificity Viral Glycoprotein Lyssavirus

Distinct PI3K Isoform Selectivity Profile Compared to Reference PI3Kβ Inhibitor

In AlphaScreen enzymatic assays, GRP-60367 inhibits PI3K isoforms with Ki values of 41 nM (PI3Kβ), 63 nM (PI3Kδ), 110 nM (PI3Kγ), and 199 nM (PI3Kα) [1]. This yields a β/α selectivity ratio of approximately 0.21. In comparison, the reference PI3Kβ-selective inhibitor TGX-221 exhibits an IC50 of 5 nM for PI3Kβ but >1 μM for PI3Kα (β/α selectivity >200) . Thus, GRP-60367 provides a distinct isoform selectivity fingerprint that may be advantageous when a broader PI3K inhibition profile is desired.

PI3K Kinase Inhibitor Isoform Selectivity

Recommended Research Applications for GRP-60367 Hydrochloride Based on Verified Differentiation


Rabies Antiviral Drug Discovery and Mechanism-of-Action Studies

Use GRP-60367 as a validated positive control or molecular probe in high-throughput screens aimed at identifying novel RABV entry inhibitors. Its high potency (EC50 2–52 nM) and exceptional selectivity index (>100,000) enable robust assay performance with minimal cytotoxicity [1]. Researchers can also employ GRP-60367 in time-of-addition and pseudotype virus assays to dissect RABV G protein-mediated fusion mechanisms and to map resistance mutations in the G protein fusion loop [1].

Comparative Virology and Lyssavirus Host Range Studies

Leverage the strain-dependent activity profile of GRP-60367 to investigate differential susceptibility among RABV lineages (e.g., SAD-B19 vs. CVS-N2c vs. bat isolates) [1]. This can aid in understanding the structural determinants of G protein-mediated entry and in assessing the potential of small-molecule inhibitors against emerging lyssavirus threats.

In Vitro Toxicology and Safety Pharmacology Assessments

Given the exceptionally high specificity index (>100,000) and lack of cytotoxicity up to 300 μM [1], GRP-60367 can be used as a reference compound to calibrate cell viability assays and to differentiate between on-target antiviral effects and non-specific cytotoxicity in experimental systems. It also serves as a benchmark for evaluating the safety margin of new chemical entities in antiviral programs.

PI3K Signaling Pathway Profiling and Isoform-Selective Inhibition Studies

Utilize the distinct PI3K isoform inhibition profile (Ki: β 41 nM, δ 63 nM, γ 110 nM, α 199 nM) [1] to probe PI3K-dependent cellular processes. Unlike highly β-selective inhibitors such as TGX-221, GRP-60367 offers a more balanced inhibition pattern that may be advantageous for studying PI3K signaling in contexts where multiple class I isoforms contribute to a phenotype.

Technical Documentation Hub

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